molecular formula C19H21F4N3O3S B14763797 Trifluoroethylamine inhibitor, 12

Trifluoroethylamine inhibitor, 12

Cat. No.: B14763797
M. Wt: 447.4 g/mol
InChI Key: NOTSCKFHTQJLMM-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoroethylamine inhibitor, 12, is a compound known for its potent inhibitory effects on specific enzymes, particularly cathepsin K. This compound is characterized by the presence of a trifluoroethylamine group, which enhances its metabolic stability and potency compared to other similar inhibitors .

Chemical Reactions Analysis

Types of Reactions: Trifluoroethylamine inhibitor, 12, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various trifluoroethylamine derivatives, which are used in different applications .

Mechanism of Action

The mechanism of action of trifluoroethylamine inhibitor, 12, involves its interaction with specific enzymes. The trifluoroethylamine group allows the compound to form stable hydrogen bonds with the enzyme’s active site, inhibiting its activity. This interaction is particularly effective in inhibiting cathepsin K, an enzyme involved in bone resorption .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H21F4N3O3S

Molecular Weight

447.4 g/mol

IUPAC Name

(2R)-N-(1-cyanocyclopropyl)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanamide

InChI

InChI=1S/C19H21F4N3O3S/c20-14-5-3-13(4-6-14)16(19(21,22)23)25-15(10-30(28,29)9-12-1-2-12)17(27)26-18(11-24)7-8-18/h3-6,12,15-16,25H,1-2,7-10H2,(H,26,27)/t15-,16-/m0/s1

InChI Key

NOTSCKFHTQJLMM-HOTGVXAUSA-N

Isomeric SMILES

C1CC1CS(=O)(=O)C[C@@H](C(=O)NC2(CC2)C#N)N[C@@H](C3=CC=C(C=C3)F)C(F)(F)F

Canonical SMILES

C1CC1CS(=O)(=O)CC(C(=O)NC2(CC2)C#N)NC(C3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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